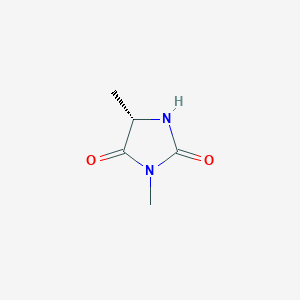
3-(3-氯-4-氟苯基)-2-硫代-3,4-二氢喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-fluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of protein kinase C (PKC) isoforms and has shown promising results in various scientific research applications.
科学研究应用
Tyrosinase Inhibition and Skin Pigmentation Disorders
Tyrosinase: is an enzyme that catalyzes the production of melanin, which is responsible for pigmentation in skin, hair, and eyes. Overproduction of melanin can lead to skin pigmentation disorders. The compound has been identified as a potential inhibitor of tyrosinase, which could make it valuable in treating conditions like albinism and melanoma . It has shown significant inhibitory activity, with IC50 values ranging from 0.19 to 1.72 μM, indicating its potential as a more potent inhibitor compared to previous analogues .
Neurodegenerative Disease Research
The overproduction of melanin is also associated with neurodegenerative processes, such as those seen in Parkinson’s disease . By inhibiting tyrosinase, this compound could help in understanding and potentially treating the neurodegenerative aspects of such diseases .
Pharmaceutical Applications
In the pharmaceutical industry, the compound’s ability to modulate tyrosinase activity can be harnessed to develop new medications. For instance, it could lead to the creation of novel skin-whitening and spot-removing products, given its potential to reduce melanin generation .
Agricultural Applications
In agriculture, tyrosinase inhibitors can play a role in the post-harvest treatment of fruits and vegetables to prevent browning, which is a result of melanin production. The compound’s inhibitory effects on tyrosinase could extend the shelf life of produce .
Material Science
The structural motif of the compound, particularly the presence of the 3-chloro-4-fluorophenyl group, may be useful in the development of new materials, especially in the synthesis of polymers where such motifs can impart specific chemical properties .
Environmental Science
In environmental science, understanding the interaction of such compounds with various enzymes can help in the development of biosensors or bioremediation strategies. The compound’s interaction with tyrosinase might be exploited to detect environmental pollutants or to degrade harmful substances .
属性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-10-7-8(5-6-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOXEAWOVMTZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2974331.png)

![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2974334.png)


![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2974338.png)
![N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2974343.png)



![6-[2-(2-Methoxy-5-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2974349.png)

![3-(Benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2974352.png)
